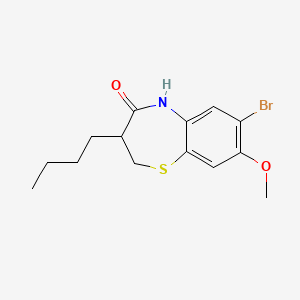![molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5](/img/structure/B13901849.png)
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- typically involves the reaction of a naphthalene derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, solvent, and reaction conditions can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .
Applications De Recherche Scientifique
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and receptors, and modulate their activity . The boron atom in the compound can also participate in transmetallation reactions, transferring its organic residue to transition metals and facilitating catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene moiety.
Naphthylboronic acid: Contains the naphthalene group but differs in the substituents on the boron atom.
Pinacol boronic esters: Boronic acids with pinacol protecting groups, used in various synthetic applications.
Uniqueness
Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is unique due to its specific combination of a naphthalene moiety and a phenylmethoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
183170-92-5 |
|---|---|
Formule moléculaire |
C17H15BO3 |
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
(1-phenylmethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 |
Clé InChI |
KDUUUXOIQQAPKS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)






![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)
![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)


![tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901841.png)
